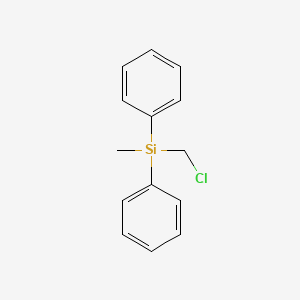

![molecular formula C12H11ClN2 B3187991 [1,1'-Biphenyl]-3,4-diamine, 4'-chloro- CAS No. 185199-45-5](/img/structure/B3187991.png)

[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

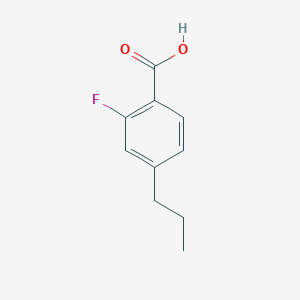

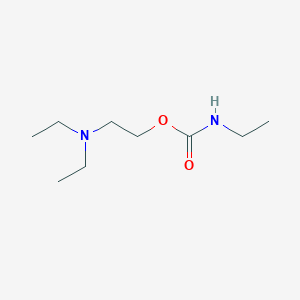

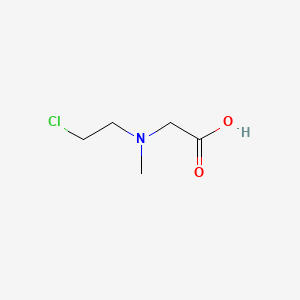

“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a chemical compound with the molecular formula C12H9Cl . It is a derivative of biphenyl, which is a type of organic compound containing two phenyl rings . The “4’-chloro-” indicates that a chlorine atom is attached to the fourth carbon of the second phenyl ring .

Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” consists of two phenyl rings connected by a single bond, with a chlorine atom attached to the fourth carbon of the second phenyl ring . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a light yellow or colorless, thick, oily liquid . It’s insoluble in water . The boiling point is around 564.2 K and the molecular weight is 188.653 .Safety and Hazards

“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Propriétés

Numéro CAS |

185199-45-5 |

|---|---|

Formule moléculaire |

C12H11ClN2 |

Poids moléculaire |

218.68 g/mol |

Nom IUPAC |

4-(4-chlorophenyl)benzene-1,2-diamine |

InChI |

InChI=1S/C12H11ClN2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,14-15H2 |

Clé InChI |

WCAWAXJNAMQTCH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)